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Compound of Interest

Compound Name: Methyl methoxyacetate

Cat. No.: B147135 Get Quote

Spectroscopic Profile of Methyl Methoxyacetate:
A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for methyl methoxyacetate (CAS No. 6290-49-9), a compound of interest in various chemical

and pharmaceutical applications. This document presents a detailed analysis of its Proton

Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The information is structured to

be a practical resource for compound identification, characterization, and quality control.

Chemical Structure and Properties
IUPAC Name: methyl 2-methoxyacetate

Chemical Formula: C₄H₈O₃

Molecular Weight: 104.10 g/mol

SMILES: COCC(=O)OC

Physical Properties: Clear, colorless liquid with a boiling point of approximately 129-130 °C

and a density of around 1.051 g/mL at 25 °C.[1]
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Spectroscopic Data Summary
The following sections provide a detailed breakdown of the spectroscopic data for methyl
methoxyacetate, presented in clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of methyl methoxyacetate exhibits three distinct signals,

corresponding to the three unique proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.99 Singlet 2H -O-CH₂-C(=O)-

3.68 Singlet 3H -C(=O)OCH₃

3.37 Singlet 3H -OCH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum displays four signals, corresponding to the four carbon atoms in methyl
methoxyacetate.

Chemical Shift (δ) ppm Assignment

170.8 C=O

70.0 -O-CH₂-C(=O)-

58.9 -OCH₃

51.7 -C(=O)OCH₃

Infrared (IR) Spectroscopy
The IR spectrum of methyl methoxyacetate shows characteristic absorption bands for the

functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)

1755 Strong C=O stretch (ester)

1200-1000 Strong C-O stretch (ester and ether)

Mass Spectrometry (MS)
The electron ionization mass spectrum of methyl methoxyacetate reveals a fragmentation

pattern that is consistent with its structure.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

104 ~5 [M]⁺ (Molecular Ion)

75 ~20 [M - OCH₃]⁺

59 ~100 [C(=O)OCH₃]⁺ (Base Peak)

45 ~90 [OCH₂C(=O)]⁺

43 ~30 [CH₃CO]⁺

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of methyl methoxyacetate was prepared in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer.

For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a

sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR,

a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon

atom.
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Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin

film of neat liquid methyl methoxyacetate was placed between two salt plates (e.g., NaCl or

KBr). The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by

averaging multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample was introduced into the instrument, typically via a direct

insertion probe or a gas chromatograph. The molecules were ionized by a beam of high-energy

electrons (usually 70 eV), leading to the formation of the molecular ion and various fragment

ions. The ions were then separated based on their mass-to-charge ratio by a mass analyzer

and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of a chemical compound like methyl methoxyacetate.
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Workflow for Spectroscopic Analysis of Methyl Methoxyacetate
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147135#methyl-methoxyacetate-spectroscopic-data-
1h-nmr-13c-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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